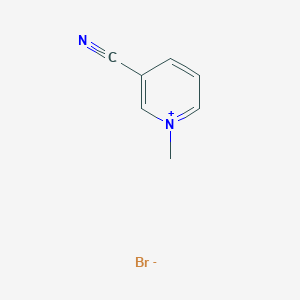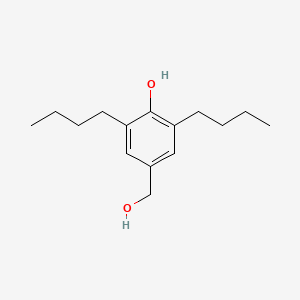![molecular formula C15H28ClN B14347821 1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride CAS No. 93074-62-5](/img/structure/B14347821.png)
1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[321]octane ring system fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride typically involves the construction of the bicyclo[32One common method involves the intramolecular cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler compound with a similar bicyclic structure.
Bicyclo[3.2.1]octan-3-one: Contains a ketone functional group, offering different reactivity.
Bicyclo[3.2.1]octane, 2,3-bis(methylene): Features additional methylene groups, altering its chemical properties.
Uniqueness
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties not found in simpler bicyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93074-62-5 |
|---|---|
Molecular Formula |
C15H28ClN |
Molecular Weight |
257.84 g/mol |
IUPAC Name |
1'-butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-7-16-8-6-15(12-16)10-13-4-5-14(9-13)11-15;/h13-14H,2-12H2,1H3;1H |
InChI Key |
SEAHBBRHCCIITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2(C1)CC3CCC(C3)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



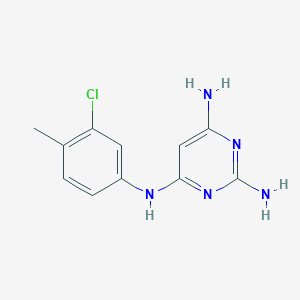
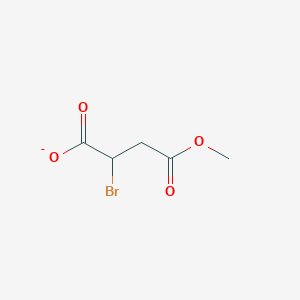

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

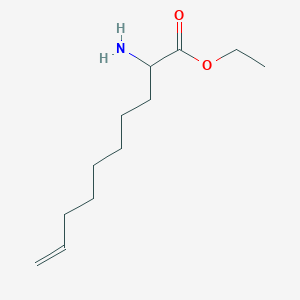
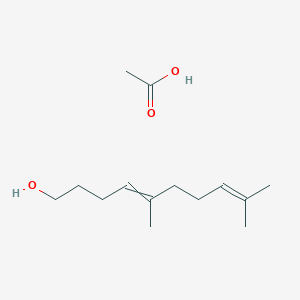
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
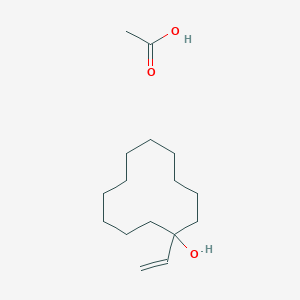
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
